Hdac6-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-23 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
準備方法
The synthesis of Hdac6-IN-23 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of high-throughput screens to identify potential inhibitors, followed by the synthesis of the identified compounds using standard organic chemistry techniques . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product .
化学反応の分析
Hdac6-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
科学的研究の応用
Hdac6-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various biochemical processes. In biology, it is used to investigate the effects of HDAC6 inhibition on cellular functions, such as cell proliferation, apoptosis, and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and other conditions . In industry, it may be used in the development of new drugs and therapeutic strategies .
作用機序
Hdac6-IN-23 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity . The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis .
類似化合物との比較
Hdac6-IN-23 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include other HDAC6 inhibitors, such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also inhibit HDAC6 but may differ in their chemical structures, selectivity profiles, and therapeutic applications . This compound stands out due to its specific binding to the catalytic domains of HDAC6 and its ability to modulate various cellular processes .
特性
分子式 |
C15H10F2N8O |
---|---|
分子量 |
356.29 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
InChIキー |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。